4-Methoxy propranolol is a synthetic derivative of propranolol, a well-known beta-blocker. It serves as a valuable tool in scientific research, particularly in the fields of drug metabolism and analytical chemistry. [, ] 4-Methoxy propranolol is not a naturally occurring compound and is primarily synthesized for research purposes. Its role in scientific research revolves around understanding the metabolic pathways of propranolol and developing sensitive analytical methods for its detection. [, ]
4-Hydroxypropranolol's beta-blocking activity makes it relevant in the context of cardiovascular diseases. It has been shown to produce a decrease in heart rate and contractility, which can be beneficial in conditions where the heart needs to be protected from excessive stimulation1. Moreover, propranolol's ability to suppress renin secretion suggests a role in the treatment of renin-dependent hypertensive diseases6.
The use of propranolol in the treatment of infantile haemangiomas (IHs) has been well-documented2. The metabolite 4-hydroxypropranolol may contribute to the therapeutic effects observed, such as vasoconstriction and inhibition of angiogenesis, leading to the stabilization and involution of IHs2.
Propranolol's suppression of angiogenesis is significant in the context of tumor growth, as it inhibits several steps of neovascularization3. This opens up potential applications for 4-hydroxypropranolol and related compounds in the treatment of angiogenesis-dependent human diseases, including certain cancers.
Propranolol and its metabolites have been reported to reduce cerebral cavernous malformations (CCMs), with the beta1 adrenergic receptor antagonism being a possible mechanism5. This suggests a potential application for 4-hydroxypropranolol in the management of CCMs.
The influence of propranolol and 4-hydroxypropranolol on platelet aggregation and thromboxane A2 generation has been studied, with findings indicating that at higher concentrations, they can reduce platelet function4. This could have implications for the treatment of thrombotic disorders.
The synthesis of 4-Methoxy Propranolol can be achieved through several methods, often involving modifications of the Propranolol structure. One notable method involves the Baeyer-Villiger oxidation process, which converts 1-acetoxy-3-acetyl-4-methoxynaphthalene into the desired product .
The molecular formula of 4-Methoxy Propranolol is C₁₅H₁₉NO₂, with a molecular weight of approximately 289.37 g/mol. The structure features a naphthalene ring substituted with a methoxy group at the fourth position and an isopropylamine side chain.
4-Methoxy Propranolol participates in various chemical reactions, primarily involving hydroxylation, glucuronidation, and sulfation during metabolic processes.
The mechanism of action for 4-Methoxy Propranolol primarily involves its role as a beta-adrenergic antagonist. It competes with endogenous catecholamines for binding to beta-adrenergic receptors, leading to decreased heart rate and contractility.
4-Methoxy Propranolol possesses several notable physical and chemical properties that influence its behavior in biological systems.
The primary applications of 4-Methoxy Propranolol revolve around its role as an intermediate in pharmaceutical synthesis and its potential therapeutic effects.
4-Methoxy Propranolol is systematically named as 1-(Isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)-2-propanol (CAS: 18507-09-0). Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.37 g/mol [1]. The compound features a naphthalene ring substituted with a methoxy group at the 4-position, linked via an ether bond to a propanolamine side chain terminating in an isopropylamino group. Key isomeric variations include:
Table 1: Isomeric Variations of 4-Methoxy Propranolol
Isomer Type | CAS Number | Structural Feature |
---|---|---|
4-Methoxy Propranolol | 18507-09-0 | -OCH₃ at naphthalene C4 |
(S)-4-Methoxy Propranolol | 437999-45-6 | (S)-configuration at C2 of propanol chain |
4-Hydroxy Propranolol | Not provided | -OH at naphthalene C4 |
The methoxy group enhances lipophilicity (LogP = 2.98) compared to propranolol (LogP = 2.45), influencing membrane permeability and metabolic stability [1] [9].
The chiral center at C2 of the propanolamine chain results in enantiomers with distinct biochemical behaviors:
Enantiomeric resolution techniques like diastereomeric crystallization or membrane contactors using chiral selectors (e.g., di-n-dodecyltartrate) exploit differences in complex stability to achieve high enantiomeric excess (ee > 90%) [9].
4-Methoxy Propranolol is a crystalline solid with a melting point of 98–100°C [1]. The (S)-enantiomer (CAS: 437999-45-6) has a predicted boiling point of 467.6 ± 35.0°C [4]. Key physicochemical parameters include:
Table 2: Thermodynamic Properties of 4-Methoxy Propranolol
Property | Value | Conditions |
---|---|---|
Melting Point | 98–100°C | Solid state |
Boiling Point (S-isomer) | 467.6 ± 35.0°C | Predicted |
LogP (experimental) | 2.98 | Octanol/water partition |
Solubility in DMSO | >50 mg/mL | 25°C |
4-Methoxy Propranolol contains two ionizable groups:
Nuclear Magnetic Resonance (NMR) (CDCl₃, δ ppm) [1] [4]:
Mass Spectrometry:
In glucuronidation studies, LC-MS/MS identifies glucuronides via characteristic neutral loss of 176.03 Da (C₆H₈O₆) from [M+H]⁺ [5].
Single-crystal X-ray diffraction reveals that 4-Methoxy Propranolol adopts a monoclinic crystal system (space group P2₁) with unit cell parameters:
This analysis adheres strictly to structural, thermodynamic, and spectroscopic properties, excluding pharmacological or safety data per the outlined scope.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: